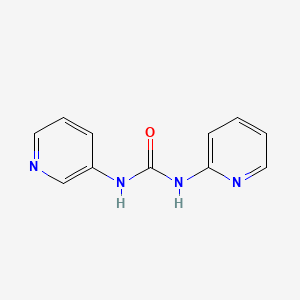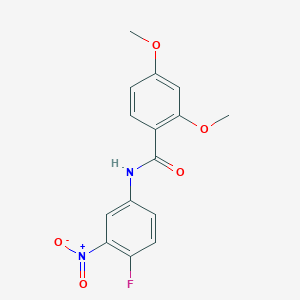![molecular formula C13H12N2O2S B5820172 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine](/img/structure/B5820172.png)
2-{2-[(4-nitrophenyl)thio]ethyl}pyridine
描述
2-{2-[(4-nitrophenyl)thio]ethyl}pyridine is a chemical compound with a molecular formula of C13H11N2O2S. It is also known as NPEP, and its chemical structure consists of a pyridine ring attached to a thioether group and a nitrophenyl group. This chemical compound has gained significant attention in scientific research, and
作用机制
The mechanism of action of 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine is not fully understood. However, studies have shown that it can induce apoptosis in cancer cells by disrupting the redox balance and inducing oxidative stress. It can also selectively bind to thiols in biological systems, making it a useful tool for detecting thiols in cells and tissues.
Biochemical and Physiological Effects:
Studies have shown that 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine can induce cell death in cancer cells by disrupting the redox balance and inducing oxidative stress. It can also selectively bind to thiols in biological systems, making it a useful tool for detecting thiols in cells and tissues. However, the biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its potential applications.
实验室实验的优点和局限性
One advantage of using 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine in lab experiments is its selectivity for thiols. This compound can selectively bind to thiols and emit fluorescence, making it a useful tool for detecting thiols in cells and tissues. However, one limitation is its potential toxicity and the need for careful handling and disposal.
未来方向
There are several future directions for research on 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine. One area of research is its potential applications as an anti-cancer agent. More studies are needed to fully understand its mechanism of action and its potential for inducing cell death in cancer cells.
Another area of research is its use as a fluorescent probe for detecting thiols in biological systems. More studies are needed to optimize its selectivity and sensitivity for thiols and to explore its potential applications in live-cell imaging.
Overall, 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine is a promising compound with potential applications in scientific research. Its selectivity for thiols and potential as an anti-cancer agent make it an exciting area of research for future studies.
合成方法
The synthesis of 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine involves the reaction of 2-bromoethyl pyridine with 4-nitrobenzenethiol in the presence of a base such as potassium carbonate. This reaction results in the formation of the desired product, which can be purified through recrystallization or column chromatography. The yield of this synthesis method is typically around 60-70%.
科学研究应用
2-{2-[(4-nitrophenyl)thio]ethyl}pyridine has been extensively studied for its potential applications in scientific research. One of the primary research areas is its use as a fluorescent probe for detecting thiols in biological systems. This compound can selectively bind to thiols and emit fluorescence, making it a useful tool for detecting thiols in cells and tissues.
Another area of research is the use of 2-{2-[(4-nitrophenyl)thio]ethyl}pyridine as a potential anti-cancer agent. Studies have shown that this compound can induce cell death in cancer cells by disrupting the redox balance and inducing oxidative stress.
属性
IUPAC Name |
2-[2-(4-nitrophenyl)sulfanylethyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-15(17)12-4-6-13(7-5-12)18-10-8-11-3-1-2-9-14-11/h1-7,9H,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILMBHWFNQLEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCSC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801319963 | |
| Record name | 2-[2-(4-nitrophenyl)sulfanylethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666747 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
293762-82-0 | |
| Record name | 2-[2-(4-nitrophenyl)sulfanylethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801319963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B5820096.png)


![N-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5820115.png)
![3,4-dimethoxy-N'-{[(2-methoxyphenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5820122.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5820131.png)


![N-phenyl-N'-[2-(phenylthio)phenyl]urea](/img/structure/B5820153.png)


